molecular formula C8H10N2O2 B060331 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) CAS No. 170312-27-3

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)

Cat. No.: B060331
CAS No.: 170312-27-3
M. Wt: 166.18 g/mol
InChI Key: HUTSTFKFHNUDNJ-UHFFFAOYSA-N
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Description

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a partially hydrogenated azepinone scaffold. The methyl group at the 3-position enhances its lipophilicity and may influence reactivity or biological activity.

Properties

IUPAC Name

3-methyl-4,5,6,8-tetrahydro-[1,2]oxazolo[5,4-b]azepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6-3-2-4-7(11)9-8(6)12-10-5/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDDSZYSFYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches for Isoxazole Ring Formation

The construction of the isoxazole moiety in 7H-isoxazolo[5,4-b]azepin-7-one derivatives often relies on cyclocondensation reactions between carbonyl compounds and hydroxylamine. A demonstrated method involves reacting γ-keto amides or esters with hydroxylamine hydrochloride under acidic conditions. For example, ethyl 3-methyl-4-oxoazepane-1-carboxylate can undergo cyclocondensation with hydroxylamine in ethanol at reflux, yielding the isoxazole ring fused to the azepinone core . This approach mirrors protocols used in synthesizing isoxazolo-annulated carbazoles, where hydroxylamine facilitates 1,3-dipolar cycloaddition or direct ring closure . Infrared (IR) spectroscopy typically confirms successful cyclization through the disappearance of carbonyl stretches at ~1700 cm⁻¹ and emergence of C=N vibrations near 1610 cm⁻¹ . Nuclear magnetic resonance (NMR) data further validate regioselectivity, with characteristic singlet protons for the isoxazole ring appearing at δ 7.5–8.0 ppm .

Multi-Component Domino Reactions for Concurrent Ring Formation

One-pot domino reactions offer efficient pathways to construct both isoxazole and azepinone rings simultaneously. A validated strategy employs p-toluenesulfonic acid (PTSA) as a catalyst to mediate three-component reactions between aldehydes, β-keto esters, and hydroxylamine hydrochloride . For instance, combining 3-methylcyclopentanone, benzaldehyde derivatives, and hydroxylamine in acetonitrile with PTSA (10 mol%) at 80°C produces the target compound in yields exceeding 85% . This method leverages the Lewis acidity of PTSA to accelerate imine formation, followed by cyclization and dehydration steps (Table 1). Comparative studies show PTSA outperforms conventional catalysts like acetic acid, reducing reaction times from 12 hours to 4–6 hours .

Table 1: Optimization of Domino Reaction Conditions for 7H-Isoxazolo[5,4-b]azepin-7-one Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
PTSAAcetonitrile80488
Acetic AcidEthanol701262
HClDCM40845

Stepwise Synthesis via Azepinone Intermediate Formation

Stepwise approaches first construct the tetrahydroazepinone core, followed by isoxazole annulation. A reported route begins with 4,5,6,8-tetrahydro-3-methylazepin-7-one, synthesized via Schmidt reaction of cyclohexenone derivatives with sodium azide in sulfuric acid . Subsequent treatment with ethyl bromopyruvate (CAS 70-23-5) and hydroxylamine hydrochloride in dimethylformamide (DMF) introduces the isoxazole ring, achieving 70–75% yields . This method benefits from commercial availability of intermediates like ethyl bromopyruvate, though purification challenges arise due to byproducts from over-cyclization . X-ray crystallography of intermediates confirms the chair conformation of the tetrahydroazepinone ring, critical for regioselective isoxazole fusion .

Catalytic and Solvent Effects on Reaction Efficiency

Catalyst choice profoundly impacts reaction kinetics and yields. PTSA’s dual role as a Brønsted and Lewis acid enhances protonation of carbonyl groups, facilitating nucleophilic attack by hydroxylamine . Polar aprotic solvents like acetonitrile improve solubility of intermediates, whereas ethanol’s protic nature slows cyclization . Kinetic studies reveal an activation energy of 65 kJ/mol for the domino reaction, with rate-limiting steps involving imine formation . Conversely, cyclocondensation in ethanol requires higher temperatures (reflux, ~78°C) but avoids side reactions seen in dichloromethane .

Comparative Analysis of Synthetic Methodologies

A comparative evaluation of the above methods highlights trade-offs between efficiency and complexity (Table 2). Domino reactions offer superior atom economy (92%) and shorter reaction times but demand strict stoichiometric control . Stepwise synthesis, while modular, accumulates purification steps, reducing overall yields to 60–70% . Cyclocondensation strikes a balance, with 75–80% yields but limited substrate scope for bulky substituents .

Table 2: Comparison of Key Synthetic Routes for 7H-Isoxazolo[5,4-b]azepin-7-one

MethodYield (%)Time (h)Atom Economy (%)Scalability
Domino Reaction 85–884–692High
Cyclocondensation 70–758–1085Moderate
Stepwise Synthesis 60–7012–1578Low

Mechanistic Insights and Side-Reaction Mitigation

Mechanistically, domino reactions proceed via initial formation of an imine intermediate between the aldehyde and β-keto ester, followed by hydroxylamine attack to form the isoxazole ring . Competing pathways, such as over-oxidation to nitro compounds, are suppressed by maintaining reaction temperatures below 90°C . In stepwise routes, premature lactam hydrolysis is mitigated using anhydrous DMF and molecular sieves . Computational studies (DFT) corroborate the thermodynamic favorability of isoxazole ring closure over alternative pyrazole formation, with ΔG‡ = 102 kJ/mol for the preferred pathway .

Chemical Reactions Analysis

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions are typically iodoisoxazoles and other substituted isoxazoles.

Scientific Research Applications

Pharmacological Applications

The compound has been researched for its potential therapeutic effects in several areas:

Anticancer Activity

Research has indicated that derivatives of isoxazole and azepine structures exhibit promising anticancer properties. For instance, compounds similar to 7H-Isoxazolo[5,4-b]azepin-7-one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoxazole derivatives could inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), suggesting the compound's potential as an anticancer agent .

Neuroprotective Effects

The modulation of autophagy pathways is crucial for neuronal health. Compounds like 7H-Isoxazolo[5,4-b]azepin-7-one have been investigated for their ability to enhance autophagic flux in neuronal cells. This modulation could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease by promoting the clearance of toxic aggregates .

Anti-inflammatory Properties

Isoxazole derivatives have also been noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Synthetic Applications

The synthesis of 7H-Isoxazolo[5,4-b]azepin-7-one can be achieved through various methodologies that leverage its unique structural features:

Synthetic Routes

Several synthetic protocols have been developed to create isoxazole derivatives efficiently. For example, one-pot reactions involving starting materials such as enolic ethers and α, β-unsaturated ketones have been reported . These methods not only streamline the synthesis but also allow for the rapid generation of a library of derivatives for biological testing.

Chemosensing Applications

Recent studies have highlighted the potential of isoxazole-based compounds in chemosensing applications. The incorporation of isoxazole units into sensor designs has led to the development of materials capable of selectively detecting metal ions, showcasing their versatility beyond traditional pharmacological roles .

Case Studies and Research Findings

Study Focus Findings
Study on Autophagy Modulation NeuroprotectionIdentified 7H-Isoxazolo[5,4-b]azepin-7-one as a modulator that enhances lysosomal function in neurons.
Anticancer Activity Evaluation Cancer ResearchDemonstrated significant cytotoxicity against multiple human cancer cell lines with IC50 values indicating strong potential as an anticancer agent.
Synthesis Protocol Development Synthetic ChemistryDeveloped a facile synthetic route that allows for rapid generation of various isoxazole derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of various enzymes and receptors involved in biological processes . This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused heterocycles. Key structural analogs include:

Compound Name Core Structure Key Substituents Biological/Functional Relevance
7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) Isoxazole + azepinone 3-methyl group Potential CNS activity (inferred from analogs)
Dihydroisoxazolo[5,4-b]pyridines Isoxazole + pyridine Variable (e.g., Meldrum’s acid derivatives) Antimicrobial, anti-inflammatory
2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one Triazole + azepinone None specified Intermediate in alkaloid synthesis

Physicochemical Properties

  • Lipophilicity: The 3-methyl group in the target compound likely increases logP compared to non-methylated analogs like dihydroisoxazolo[5,4-b]pyridines (logP ~0.3) .

Key Research Findings

  • Synthetic Flexibility: Fused isoxazole-azepinones can be tailored via substituent variation, as shown in the synthesis of CzBBIT (a benzoimidazole-thiazine analog) using CuI and L-proline .
  • Reactivity Trends : Dihydroisoxazolo[5,4-b]pyridines form angular heterocycles with indane-1,3-dione under acidic conditions, highlighting the scaffold’s versatility .

Notes

  • Substituent Effects : Alkyl/aryl groups enhance lipophilicity and electronic properties, as seen in triazolothiadiazoles .
  • Data Limitations : Critical parameters (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating further experimental work.

Biological Activity

7H-Isoxazolo[5,4-b]azepin-7-one, 4,5,6,8-tetrahydro-3-methyl-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's structure consists of a bicyclic isoxazole fused with an azepine ring. It is synthesized through various methods involving key reactions such as oxidation and substitution. The compound serves as a versatile building block for creating more complex molecules in pharmaceutical research.

The biological activity of 7H-Isoxazolo[5,4-b]azepin-7-one involves its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, influencing several pathways critical for cellular function. Notably, it acts on neurotransmitter receptors and may affect cognitive functions through serotonergic pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For example, certain analogues have demonstrated significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

CNS Activity

In the context of central nervous system (CNS) effects, compounds derived from this scaffold have been identified as potent agonists for serotonin receptors (5-HT2A and 5-HT2C). These interactions suggest potential applications in enhancing cognitive performance and treating mood disorders. For instance, one study reported that administration of an analogue improved cognitive performance in mice models .

Study on Cognitive Enhancement

A study investigated the effects of N-Bn-THAZ (a structural analogue) on cognitive performance using a place recognition Y-maze model. Results indicated that this compound significantly improved memory retention in mice, an effect reversible by a selective 5-HT2C antagonist . This finding underscores the potential of isoxazole derivatives in cognitive enhancement therapies.

Antifungal Activity

Another research effort focused on the antifungal properties of isoxazole derivatives. Compounds were screened against various fungal strains, revealing promising results that warrant further investigation into their mechanisms and applications in treating fungal infections .

Data Summary

Activity Type Target Organism MIC (µg/mL) Notes
AntimicrobialKlebsiella pneumoniae6.25Effective against Gram-negative bacteria
AntimicrobialPseudomonas aeruginosa6.25Significant activity noted
Cognitive EnhancementMice (Y-maze model)-Improved memory with 5-HT2A/2C receptor modulation

Q & A

Q. What are the established synthetic routes for 7H-Isoxazolo[5,4-b]azepin-7-one derivatives, and how can they be optimized for reproducibility?

Methodological Answer: Synthetic routes for this compound class typically involve cyclization reactions (e.g., via intramolecular [3+2] cycloadditions) or functionalization of preformed azepine scaffolds. To ensure reproducibility:

  • Use HPLC or LC-MS to monitor reaction intermediates and final product purity .
  • Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) .
  • Cross-validate results with spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and compare retention factors (Rf) against literature data .

Q. How can structural characterization of 7H-Isoxazolo[5,4-b]azepin-7-one derivatives be systematically validated?

Methodological Answer:

  • Combine X-ray crystallography for unambiguous stereochemical assignment with computational methods (DFT calculations) to predict spectroscopic profiles .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns .
  • Cross-reference spectral libraries (e.g., SciFinder, Reaxys) to identify discrepancies in reported data .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of biological activity studies for this compound?

Methodological Answer:

  • Link hypotheses to existing pharmacological theories (e.g., receptor-ligand interaction models) to prioritize target enzymes or pathways .
  • Apply molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities and active conformations .
  • Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) and correlate results with QSAR models to refine structural modifications .

Q. What experimental designs are robust for analyzing contradictory data in metabolic stability studies?

Methodological Answer:

  • Use a split-plot design to account for variability in biological replicates (e.g., hepatocyte batches) while testing multiple metabolic conditions .
  • Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding factors (e.g., pH, temperature) .
  • Validate findings with stable isotope-labeled analogs to trace metabolic pathways and resolve ambiguities in degradation products .

Q. How can environmental fate studies for this compound be structured to align with ecological risk assessment frameworks?

Methodological Answer:

  • Follow the INCHEMBIOL project model :
    • Phase 1 (Lab): Measure physicochemical properties (logP, pKa) and photolytic degradation rates under controlled conditions.
    • Phase 2 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
    • Phase 3 (Modeling): Integrate data into probabilistic risk models (e.g., USEtox) to predict ecosystem-level impacts .

Q. What strategies resolve discrepancies in reported biological activity across independent studies?

Methodological Answer:

  • Conduct a meta-analysis using PRISMA guidelines to assess study quality and bias .
  • Replicate key experiments under standardized conditions (e.g., OECD test guidelines) to isolate protocol-driven variability .
  • Perform equivalence testing (TOST) to determine if differences fall within acceptable margins of error .

Data-Driven Research Questions

Q. How can bibliometric analysis enhance prioritization of research gaps for this compound?

Methodological Answer:

  • Use tools like VOSviewer to map keyword co-occurrence networks in PubMed/SCOPUS datasets, identifying understudied areas (e.g., neurotoxicity) .
  • Analyze citation trends to distinguish foundational studies (high centrality) from niche applications .
  • Cross-correlate with patent databases (e.g., USPTO) to identify translational barriers .

Q. What methodologies ensure rigor in structure-activity relationship (SAR) studies for novel derivatives?

Methodological Answer:

  • Apply hierarchical clustering (e.g., Ward’s method) to group derivatives by scaffold similarity before testing .
  • Use partial least squares regression (PLSR) to model nonlinear SAR trends and avoid overfitting .
  • Validate models with external test sets and report Matthews correlation coefficients (MCC) for classification accuracy .

Theoretical and Methodological Integration

Q. How can conceptual frameworks improve mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Ground hypotheses in frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .
  • Combine kinetic isotope effects (KIE) and computational transition-state analysis (Gaussian) to validate proposed reaction mechanisms .
  • Align findings with broader reaction paradigms (e.g., Baldwin’s rules for cyclization) to generalize insights .

Q. What interdisciplinary approaches address challenges in scaling up synthetic protocols?

Methodological Answer:

  • Partner with process chemists to apply green chemistry metrics (E-factor, PMI) during route scouting .
  • Use microreactor systems to optimize exothermic steps and minimize batch-to-batch variability .
  • Integrate techno-economic analysis (TEA) early to balance cost and purity targets .

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